N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Description
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with an oxazole moiety and a trifluoromethyl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O3/c1-4-9-10(8(3)22-18-9)17-12(20)19-5-6-21-11(7(19)2)13(14,15)16/h7,11H,4-6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWZRSYAWWNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1NC(=O)N2CCOC(C2C)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the ethyl and methyl groups. The morpholine ring is then synthesized and functionalized with the trifluoromethyl group. The final step involves the coupling of the oxazole and morpholine rings under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine or oxazole derivatives.
Scientific Research Applications
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound’s unique chemical properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)pyrrolidine-4-carboxamide
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)piperidine-4-carboxamide
- N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)azetidine-4-carboxamide
Uniqueness
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups and ring structures The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the morpholine ring provides a versatile scaffold for further functionalization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
